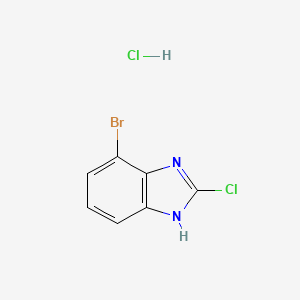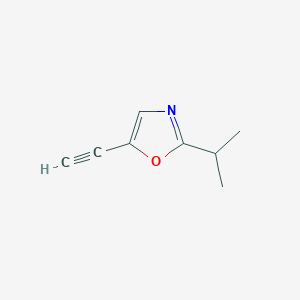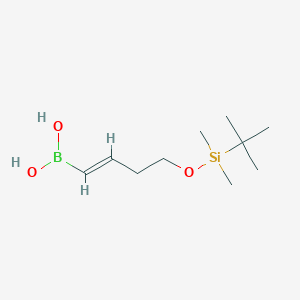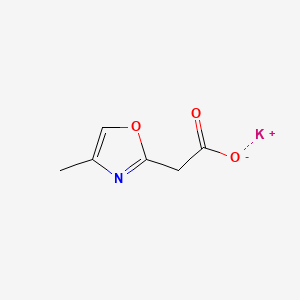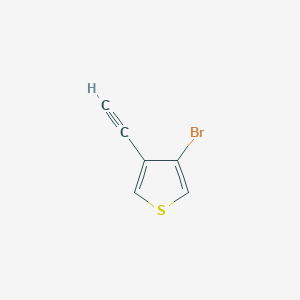
3-Bromo-4-ethynylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-ethynylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of both bromine and ethynyl groups in the 3 and 4 positions, respectively, makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethynylthiophene can be achieved through several methods. One common approach involves the bromination of 4-ethynylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-ethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Coupling: Palladium catalysts and organoboron reagents.
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Carbonyl-containing thiophenes.
Coupling: Extended aromatic systems with enhanced electronic properties.
Aplicaciones Científicas De Investigación
3-Bromo-4-ethynylthiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-ethynylthiophene and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, these compounds can inhibit enzymes or interact with receptors, leading to various physiological effects. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds with target molecules .
Comparación Con Compuestos Similares
- 3-Bromo-4-methylthiophene
- 3-Bromo-4-phenylthiophene
- 3-Bromo-4-ethynylpyridine
Comparison: 3-Bromo-4-ethynylthiophene is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and electronic properties. Compared to 3-Bromo-4-methylthiophene, the ethynyl group in this compound allows for additional coupling reactions, making it more versatile in synthetic applications .
Propiedades
Fórmula molecular |
C6H3BrS |
|---|---|
Peso molecular |
187.06 g/mol |
Nombre IUPAC |
3-bromo-4-ethynylthiophene |
InChI |
InChI=1S/C6H3BrS/c1-2-5-3-8-4-6(5)7/h1,3-4H |
Clave InChI |
KDGDRHOXZMXUGL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CSC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


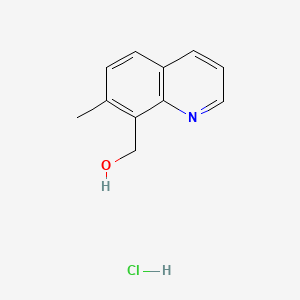
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)

![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
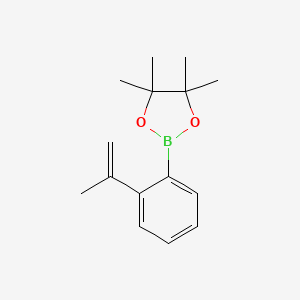
![(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)


